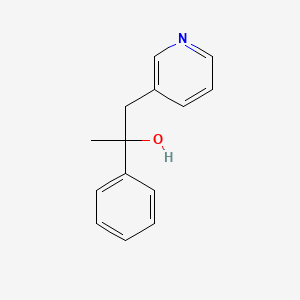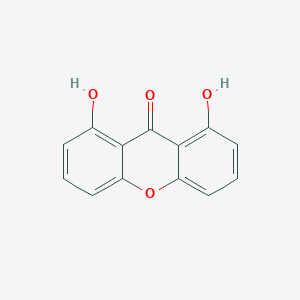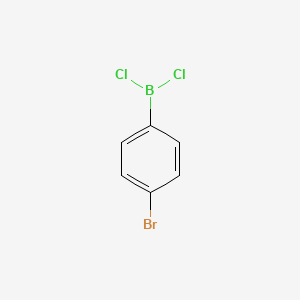
(4-Bromophenyl)(dichloro)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(dichloro)borane is an organoboron compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a boron atom with two chlorine atoms. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(dichloro)borane can be synthesized through the reaction of 4-bromophenylmagnesium bromide with boron trichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
4-Bromophenylmagnesium bromide+Boron trichloride→this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(4-Bromophenyl)(dichloro)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form boranes or borohydrides.
Common Reagents and Conditions
Substitution: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of (4-bromophenyl)boronic acid or (4-bromophenyl)borates.
Oxidation: Formation of (4-bromophenyl)boronic acid.
Reduction: Formation of (4-bromophenyl)borane.
科学的研究の応用
Chemistry
(4-Bromophenyl)(dichloro)borane is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound serves as a boron source that reacts with palladium catalysts to form biaryl compounds.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize boron-containing drugs that exhibit unique biological activities. These compounds are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with enhanced properties.
作用機序
The mechanism by which (4-Bromophenyl)(dichloro)borane exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products. The boron atom acts as a Lewis acid, facilitating the transfer of the aryl group to the palladium center.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- (4-Bromophenyl)boronic acid
- Dichlorophenylborane
Uniqueness
(4-Bromophenyl)(dichloro)borane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. Compared to phenylboronic acid and (4-bromophenyl)boronic acid, the dichloro derivative offers enhanced stability and reactivity in certain synthetic applications. Dichlorophenylborane, while similar, lacks the bromine substituent, making this compound more versatile in specific reactions.
特性
CAS番号 |
4250-49-1 |
|---|---|
分子式 |
C6H4BBrCl2 |
分子量 |
237.72 g/mol |
IUPAC名 |
(4-bromophenyl)-dichloroborane |
InChI |
InChI=1S/C6H4BBrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
InChIキー |
HWXPKMJHFMZILM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)Br)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


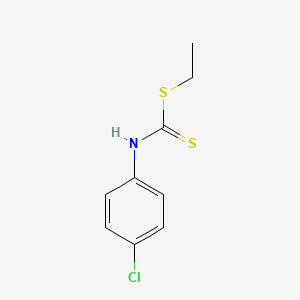
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
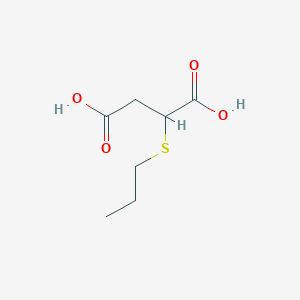
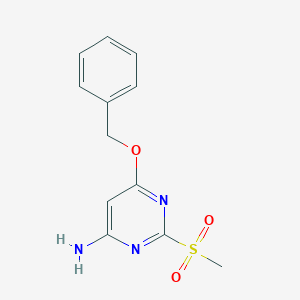
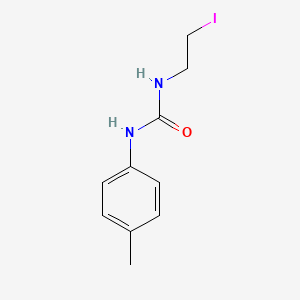
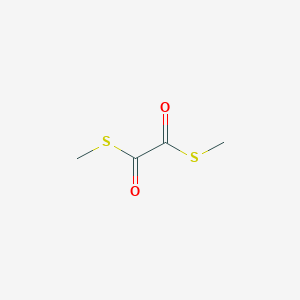

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)


![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
